4-[2-(4-chlorophenyl)acetyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide
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Overview
Description
4-[2-(4-chlorophenyl)acetyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C19H19ClN4O2 and its molecular weight is 370.84. The purity is usually 95%.
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Scientific Research Applications
Enhancing Cellular Uptake and Biological Activity
A study highlighted the significant impact of modifying the hairpin γ-aminobutyric acid turn unit on pyrrole–imidazole (Py–Im) hairpin polyamides, closely related compounds, to enhance cellular uptake and biological activity. These modifications have shown to potentiate the biological effects of polyamides targeting specific DNA sequences by up to two orders of magnitude. This enhancement in potency is attributed to increased nuclear uptake, demonstrating a strategic approach to control the intracellular concentration of Py–Im polyamides, crucial for their application in molecular probes or therapeutic agents (Meier, Montgomery, & Dervan, 2012).
Synthesis and Anticancer Activity
Another area of research involved the synthesis of new derivatives and evaluating their anticancer activities. For instance, the synthesis and in vitro cytotoxicity evaluation of thiophene-based compounds, including those with carboxamide functionalities, have been conducted. These compounds have exhibited promising inhibitory activity against various cancer cell lines, underscoring their potential as anticancer agents (Atta & Abdel‐Latif, 2021).
Functionalization Reactions and Theoretical Studies
Research has also delved into the functionalization reactions of related compounds, providing insights into their chemical properties and potential applications. Experimental and theoretical studies have contributed to understanding the mechanisms behind these reactions, facilitating the synthesis of novel compounds with potential biological activities (Yıldırım, Kandemirli, & Demir, 2005).
Investigation of Cellular Permeability
The study of the relative cellular permeability of DNA-binding pyrrole-imidazole polyamides has provided valuable information on how structural modifications can influence their therapeutic potential. Discovering linkers that enhance cellular permeability without compromising the compound's ability to target specific DNA sequences is crucial for developing more effective gene regulation therapies (Liu & Kodadek, 2009).
Mechanism of Action
Target of Action
The compound contains an indole nucleus and an imidazole ring . Indole derivatives have been found to bind with high affinity to multiple receptors , and imidazoles are key components to functional molecules used in a variety of applications . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds like this can interact with their targets, causing conformational changes that affect the function of the target .
Biochemical Pathways
Without specific information on the targets and mode of action, it’s difficult to determine the exact biochemical pathways affected by this compound. Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and more .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Generally, the result could range from altered cell signaling to changes in cellular metabolism .
Properties
IUPAC Name |
4-[2-(4-chlorophenyl)acetyl]-N-(3-imidazol-1-ylpropyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c20-16-4-2-14(3-5-16)10-18(25)15-11-17(23-12-15)19(26)22-6-1-8-24-9-7-21-13-24/h2-5,7,9,11-13,23H,1,6,8,10H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVKDWZEBCLMBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CNC(=C2)C(=O)NCCCN3C=CN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.